![molecular formula C12H14F2N2O B6416173 1-(2,4-Difluorobenzoyl)-2-methylpiperazine CAS No. 1240578-61-3](/img/structure/B6416173.png)
1-(2,4-Difluorobenzoyl)-2-methylpiperazine
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Overview
Description
“1-(2,4-Difluorobenzoyl)-2-methylpiperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, with a 2,4-difluorobenzoyl group attached to one of the nitrogen atoms and a methyl group attached to the other .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 2,4-difluorobenzoyl chloride with 2-methylpiperazine. The benzoyl chloride would act as an acylating agent, reacting with the nitrogen atom of the piperazine ring .Molecular Structure Analysis
The molecule contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to one of the nitrogen atoms is a 2,4-difluorobenzoyl group, which consists of a benzene ring with fluorine atoms at the 2 and 4 positions and a carbonyl group attached to the 1 position .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. Piperazines are known to react with acids to form salts, and they can also undergo reactions with electrophiles at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Based on its structure, it is likely to be a solid at room temperature .Mechanism of Action
Target of Action
Similar compounds such as 2,4-difluorobenzyl alcohol have been shown to interact with alcohol dehydrogenase 1c .
Biochemical Pathways
Based on its potential interaction with alcohol dehydrogenase 1c, it may influence the metabolism of alcohols and related compounds .
Pharmacokinetics
Similar compounds such as 2,4-difluorobenzyl alcohol have been shown to have unknown absorption, distribution, metabolism, and excretion properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,4-difluorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-8-7-15-4-5-16(8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCYZPNVZZHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzoyl)-2-methylpiperazine |
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